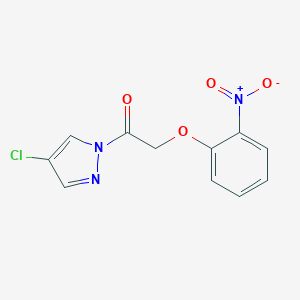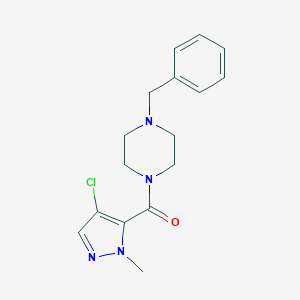![molecular formula C22H25NO4 B214300 1-butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214300.png)
1-butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the family of indole derivatives. It is also known as GW501516 or Endurobol. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, sports, and research.
Mécanisme D'action
1-Butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one works by activating PPARδ, a nuclear receptor that plays a critical role in various biological processes such as lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to an increase in the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, which results in an increase in endurance and energy expenditure.
Biochemical and Physiological Effects:
1-Butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to have several biochemical and physiological effects. It has been shown to increase endurance and stamina in athletes, improve lipid metabolism, and reduce inflammation. It has also been shown to have potential therapeutic effects on metabolic disorders such as diabetes, obesity, and dyslipidemia.
Avantages Et Limitations Des Expériences En Laboratoire
1-Butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments. It is a potent and selective activator of PPARδ, which makes it a valuable tool for studying the role of PPARδ in various biological processes. However, it also has limitations, such as its potential toxicity and the need for careful dosing to avoid adverse effects.
Orientations Futures
There are several future directions for research on 1-butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One direction is to study its potential therapeutic effects on metabolic disorders such as diabetes, obesity, and dyslipidemia. Another direction is to investigate its potential use as a performance-enhancing drug in sports. Additionally, there is a need for further research on the potential adverse effects of this compound and its optimal dosing for different applications.
Méthodes De Synthèse
The synthesis of 1-butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of indole-3-carboxylic acid with butyl isocyanate, followed by the reaction with ethyl 4-bromobenzoate and sodium hydride. The final product is purified using column chromatography to obtain pure 1-butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one.
Applications De Recherche Scientifique
1-Butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in various fields such as medicine, sports, and research. In medicine, it has been shown to have potential therapeutic effects on metabolic disorders such as diabetes, obesity, and dyslipidemia. In sports, it has been used as a performance-enhancing drug due to its ability to increase endurance and stamina. In research, it has been used as a tool to study the role of peroxisome proliferator-activated receptor delta (PPARδ) in various biological processes.
Propriétés
Nom du produit |
1-butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one |
|---|---|
Formule moléculaire |
C22H25NO4 |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
1-butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxyindol-2-one |
InChI |
InChI=1S/C22H25NO4/c1-3-5-14-23-19-9-7-6-8-18(19)22(26,21(23)25)15-20(24)16-10-12-17(13-11-16)27-4-2/h6-13,26H,3-5,14-15H2,1-2H3 |
Clé InChI |
OWZPTQZEPCQQNO-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)OCC)O |
SMILES canonique |
CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{5-[(2,5-Dichlorophenoxy)methyl]furan-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B214221.png)
![2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B214222.png)

![5-[(2-chlorophenoxy)methyl]-N-(2-thiazolyl)-2-furancarboxamide](/img/structure/B214224.png)
![4-ethyl-2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B214227.png)
![Ethyl 4-carbamoyl-3-methyl-5-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B214229.png)
![3,4-dihydroisoquinolin-2(1H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B214230.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B214231.png)



![methyl 2-amino-4-{4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B214238.png)
![Methyl 2-[(2,6-difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B214239.png)